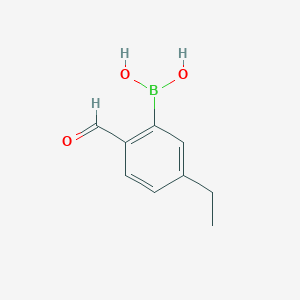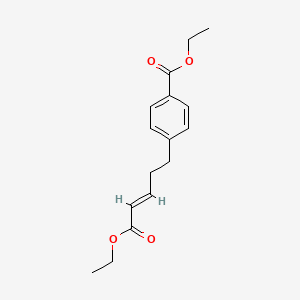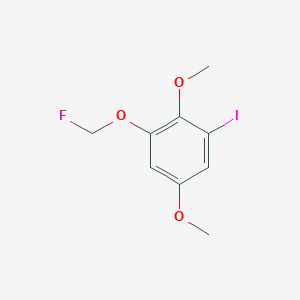
1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethoxy substituents on a benzene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene typically involves the iodination of a dimethoxybenzene derivative followed by the introduction of a fluoromethoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The fluoromethoxy group can be introduced using fluoromethylating agents under controlled conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the iodo group to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Material Science: It can be utilized in the synthesis of materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, the compound’s biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, through binding interactions and subsequent modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethoxy-4-iodobenzene: Similar structure but lacks the fluoromethoxy group.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of methoxy groups.
1-Iodo-2,5-dimethoxy-4-(trifluoromethyl)benzene: Similar structure with trifluoromethyl and methoxy groups.
Uniqueness
1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene is unique due to the presence of both methoxy and fluoromethoxy groups, which can impart distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with specific desired properties .
Propiedades
Fórmula molecular |
C9H10FIO3 |
|---|---|
Peso molecular |
312.08 g/mol |
Nombre IUPAC |
1-(fluoromethoxy)-3-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-6-3-7(11)9(13-2)8(4-6)14-5-10/h3-4H,5H2,1-2H3 |
Clave InChI |
IJWAUJYDBXQYCR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)I)OC)OCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-](/img/structure/B14039025.png)

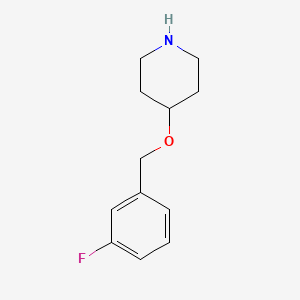

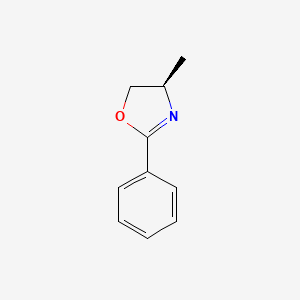
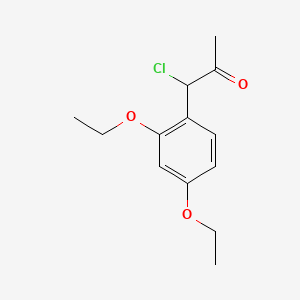
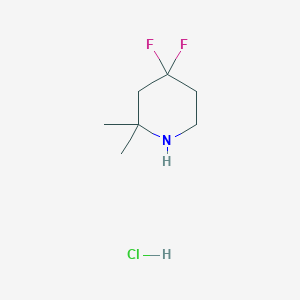
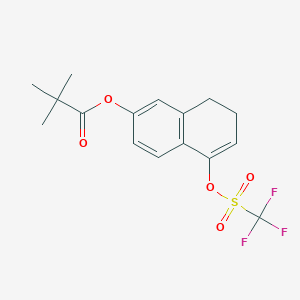
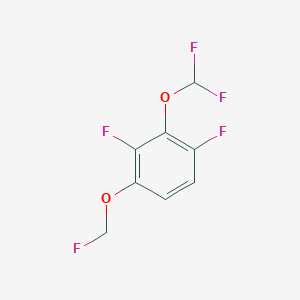

![N-(3-Amino-2,2-dimethylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14039099.png)
